2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-14-5-3-12(4-6-14)7-16(20)19-9-13-8-17-11-18-15(13)10-19/h3-6,8,11H,2,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQXIILAQZBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This reaction is highly selective and can tolerate various functional groups, making it a versatile approach for synthesizing biphenyl-containing pyrrolo[3,4-d]pyrimidines.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolopyrimidines, including 2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, exhibit significant activity against various cancer cell lines. These compounds can modulate kinase activity crucial for cellular growth and survival, making them promising candidates for cancer therapeutics. Notable studies have demonstrated that similar compounds effectively inhibit kinases involved in cancer progression, suggesting a potential role in targeted cancer therapies .
Kinase Inhibition
The compound has been studied for its potential to act as an allosteric modulator for specific receptors or enzymes. Its interaction with kinases can impact pathways related to cell signaling and proliferation, which is vital in cancer treatment strategies .
Anti-inflammatory Properties
Pyrrolopyrimidine derivatives are also being explored for their anti-inflammatory properties. The structural similarities with other biologically active compounds suggest that they may inhibit cyclooxygenase enzymes or other inflammatory mediators .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrrolopyrimidine derivatives:
- Study on Anticancer Activity : A comprehensive investigation into the anticancer effects of pyrrolopyrimidine derivatives revealed that certain analogs exhibited potent cytotoxicity against various cancer cell lines while maintaining selectivity towards non-cancerous cells .
- Kinase Inhibition Assays : In vitro assays demonstrated that compounds similar to 2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone effectively inhibited epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), indicating their potential as selective tyrosine kinase inhibitors .
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and therapeutic effects.
Comparison with Similar Compounds
Oxadiazole-Based Ethanones
Compounds like 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) demonstrate that para-substitution (e.g., chloro, dimethylamino) enhances antibacterial activity. The ethanone-oxadiazole scaffold differs significantly from pyrrolopyrimidines but underscores the importance of para-substituents in bioactivity .
Pyrido[4,3-d]pyrimidine Derivatives
Examples such as 2-(but-3-ynylamino)-1-[2-(indan-2-ylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone feature a pyrido-pyrimidine core. The indane and butynyl substituents suggest targeting of hydrophobic enzyme pockets, with the ethanone group serving as a linker .
Imidazo-Pyrrolo-Pyrazine Derivatives
Patent applications describe compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone. These complex heterocycles exhibit enhanced selectivity for kinase targets due to fused ring systems but may suffer from synthetic complexity .
Structural and Functional Analysis
Table 1: Comparison of Key Structural Features and Inferred Properties
Key Observations :
- Substituent Effects : Para-substituents (ethoxy, chloro) improve activity across heterocycles, likely via electronic or steric modulation .
- Core Flexibility : Pyrrolopyrimidines balance rigidity for target binding and synthetic accessibility compared to more complex cores (e.g., imidazo-pyrrolo-pyrazines) .
Biological Activity
2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, a compound characterized by its unique pyrrolopyrimidine core, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a pyrrolopyrimidine core with an ethoxyphenyl substituent, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 283.32 g/mol .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in studies involving HeLa cells, it was found to inhibit tubulin assembly, leading to microtubule depolymerization and subsequent cell death . The effective concentration (EC50) for this activity was reported to be notably low, indicating potent effects at minimal doses.
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.010 | Inhibition of tubulin assembly |
| MDA-MB-435 | 0.019 | Microtubule depolymerization |
The mechanism by which 2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone exerts its biological effects involves interaction with specific cellular targets. It has been shown to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing various signaling pathways associated with cell proliferation and apoptosis .
Study on Microtubule Dynamics
A pivotal study explored the impact of this compound on microtubule dynamics in cancer cells. The results demonstrated that at concentrations as low as 10 µM, the compound caused significant microtubule depolymerization and altered spindle morphology, which are critical for proper mitotic progression .
Comparative Analysis with Similar Compounds
In comparison with other pyrrolopyrimidine derivatives, this compound displayed superior antiproliferative effects. For example:
| Compound | EC50 (µM) | Activity |
|---|---|---|
| 2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | 0.010 | High antiproliferative activity |
| Rigidin-inspired derivatives | 0.050 | Moderate antiproliferative activity |
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond oncology. Preliminary research suggests its utility in treating neurological disorders due to its ability to modulate neurotransmitter receptors effectively. This aspect is currently under investigation to ascertain its efficacy and safety profile in clinical settings.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing pyrrolo[3,4-d]pyrimidine derivatives like 2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone?
- Methodological Answer : Multi-component reactions (MCRs) are frequently employed. For example, pyrrolo-pyrimidine scaffolds can be synthesized via condensation of aldehydes, amines, and cyanocarbamides in ethanol with anhydrous K₂CO₃. Reaction progress is monitored via TLC, and intermediates are cyclized under thermal conditions (e.g., 150°C) to yield the core structure . Subsequent functionalization (e.g., ethoxyphenyl addition) involves Suzuki coupling or nucleophilic substitution.
Q. Which spectroscopic techniques are critical for structural confirmation of pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, such as distinguishing pyrrolo ring protons (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- HRMS : Validates molecular formula by matching experimental and calculated m/z values (e.g., [M+H]⁺ for C₁₈H₁₈N₃O₂) .
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) functionalities .
Q. How are in vitro biological activities of such compounds initially screened?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against bacterial/fungal strains .
- Anticancer Potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or phosphodiesterases (e.g., PDE9A inhibition in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during the chlorination of pyrrolo-pyrimidine intermediates?
- Methodological Answer :
- Catalyst Selection : Use POCl₃ or SOCl₂ in DMF under reflux (80–100°C) for efficient chlorination .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve reagent solubility and reaction homogeneity .
- Time-Temperature Profiling : Kinetic studies via HPLC monitoring to identify optimal reaction windows (e.g., 4–6 hours) .
Q. What strategies resolve discrepancies in NMR data interpretation for complex pyrrolo-pyrimidine derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons (e.g., distinguishing pyrrolo N-H from aromatic protons) .
- Variable Temperature NMR : Identifies dynamic effects (e.g., tautomerism in pyrimidine rings) .
- Comparative Analysis : Cross-referencing with crystallographic data or DFT-calculated chemical shifts .
Q. How can computational methods predict the binding affinity of this compound to target enzymes like PDE9A?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with catalytic sites (e.g., PDE9A’s Zn²⁺ binding pocket) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD/RMSF analysis) .
- QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with inhibitory potency using descriptors like logP and H-bond acceptors .
Q. What synthetic modifications improve metabolic stability of pyrrolo-pyrimidine derivatives in preclinical studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute labile ethoxy groups with trifluoromethoxy or cyclopropylmethoxy to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Replace α-hydrogens near ketones with deuterium to slow metabolism (e.g., C-D bonds in ethanone moiety) .
- Prodrug Design : Mask polar groups (e.g., ester prodrugs of carboxylic acids) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
